Isorhynchophylline

Descripción

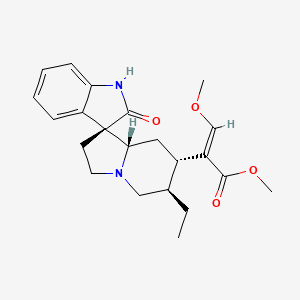

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-VKCGGMIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6859-01-4 | |

| Record name | 7-Isorhyncophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6859-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isorhyncophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006859014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6859-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISORHYNCHOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4P99KHLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isorhynchophylline: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhynchophylline, a tetracyclic oxindole alkaloid, has garnered significant scientific interest for its diverse pharmacological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling cascades are visualized through detailed diagrams generated using the DOT language. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the genera Uncaria and Mitragyna, both of which are members of the Rubiaceae family. These plants are primarily distributed throughout Southeast Asia and Africa.

Uncaria Species

The genus Uncaria, commonly known as Cat's Claw or Gou-teng in traditional Chinese medicine, is a primary source of this compound. The hooks and stems of these climbing shrubs are rich in a variety of indole alkaloids, with this compound being a significant constituent.

Table 1: this compound Content in Various Uncaria Species

| Plant Species | Part Used | This compound Content (mg/kg) | Geographical Distribution | Reference |

| Uncaria rhynchophylla | Hooks and Stems | 2.60 - 1299 | China, Japan | [1] |

| Uncaria macrophylla | Hooks and Stems | Variable | Southeast Asia | |

| Uncaria tomentosa | Bark | Variable | South and Central America | |

| Uncaria hirsuta | Hooks and Stems | Variable | China | |

| Uncaria sinensis | Hooks and Stems | Variable | China | |

| Uncaria sessilifructus | Hooks and Stems | Variable | China |

Mitragyna Species

Several species within the Mitragyna genus, most notably Mitragyna speciosa (Kratom), also contain this compound, alongside a complex mixture of other alkaloids. While mitragynine is often the most abundant alkaloid in Kratom, this compound is also present and contributes to the plant's overall pharmacological profile.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, solvent partitioning, and various chromatographic techniques. The following protocols are generalized from methodologies reported in the scientific literature.

Extraction

Protocol 2.1.1: Maceration and Reflux Extraction from Uncaria rhynchophylla

-

Preparation of Plant Material: Air-dry the hooks and stems of Uncaria rhynchophylla and grind them into a coarse powder.

-

Maceration: Macerate 1 kg of the powdered plant material in 6 L of 70% aqueous ethanol for 24 hours at room temperature.

-

Reflux Extraction: Subject the mixture to reflux for 30 minutes.

-

Filtration and Concentration: Filter the extract and repeat the extraction process twice with fresh solvent. Pool the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

Solvent Partitioning

Protocol 2.2.1: Liquid-Liquid Partitioning of the Crude Extract

-

Resuspend the Extract: Resuspend the crude extract obtained from Protocol 2.1.1 in distilled water.

-

Sequential Partitioning: Transfer the aqueous suspension to a separatory funnel and partition it successively with ethyl acetate and then n-butanol.

-

Fraction Collection: Collect the ethyl acetate-soluble fraction, the n-butanol-soluble fraction, and the remaining water-soluble fraction. This compound will be enriched in the less polar fractions.

Chromatographic Purification

Protocol 2.3.1: Column Chromatography

-

Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of hexane and ethyl acetate.

-

Sample Loading: Apply the concentrated ethyl acetate or n-butanol fraction onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing this compound.

Protocol 2.3.2: High-Performance Liquid Chromatography (HPLC) Purification

For final purification, preparative HPLC is often employed.

Table 2: HPLC Parameters for this compound Purification

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

Quantitative Analysis

The purity and quantity of isolated this compound can be determined using analytical HPLC or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Table 3: UPLC-MS/MS Parameters for Quantitative Analysis

| Parameter | Value |

| Column | UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% formic acid in water, B: Acetonitrile |

| Gradient | 0-0.2 min, 10% B; 0.2-3.0 min, 10-35% B; 3.0-3.5 min, 35% B |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation, cell survival, and apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. This compound has been shown to inhibit the phosphorylation of key components of this pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1] This inhibition leads to a downstream reduction in the activation of transcription factors like CREB and c-Jun, which are involved in inflammatory and apoptotic responses.[1]

References

Isorhynchophylline chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhynchophylline, a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its mechanisms of action, relevant signaling pathways, and established experimental protocols. The information is presented with a focus on quantitative data, structured for clarity and comparative analysis, and includes visual representations of complex biological processes to facilitate understanding.

Chemical Structure and Physicochemical Properties

This compound is a stereoisomer of rhynchophylline, distinguished by the configuration at the C-7 position. Its chemical structure is characterized by a spirooxindole core linked to a quinolizidine moiety.

Chemical Identifiers:

-

IUPAC Name: methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate[1]

-

CAS Number: 6859-01-4[1]

-

Molecular Formula: C₂₂H₂₈N₂O₄[1]

-

Canonical SMILES: CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O[2]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Reference |

| Molecular Weight | 384.47 g/mol | [1] |

| Melting Point | 114 °C | [3] |

| Boiling Point | 560.8 ± 50.0 °C (Predicted) | [3] |

| pKa | 13.61 ± 0.60 (Predicted) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 2.68770 | [4] |

| Solubility | ||

| DMSO | ≥ 12.95 mg/mL | [1] |

| Ethanol | ~1 mg/mL | |

| Dimethylformamide (DMF) | ~10 mg/mL | |

| Water | < 0.1 mg/mL (insoluble) | [3] |

| Appearance | White powder | [3] |

Pharmacological Properties

This compound exhibits a diverse range of pharmacological effects, with significant potential in the therapeutic areas of neurodegenerative diseases, cancer, and cardiovascular disorders. The following table summarizes key quantitative data on its biological activities.

| Pharmacological Effect | Experimental Model | Key Findings (IC₅₀/EC₅₀/Other Metrics) | Reference |

| Neuroprotective | NMDA receptor-expressing Xenopus oocytes | IC₅₀: 48.3 µM for inhibition of NMDA-induced current | [3] |

| Aβ (25-35)-induced toxicity in PC12 cells | Concentration-dependent inhibition of cell viability loss | [4] | |

| Ischemia model in rat hippocampal slices | Attenuation of population spike amplitude decrease at 30 and 100 µM | [4] | |

| Anticancer | HepG2 (Hepatocellular carcinoma) | IC₅₀: 130-292 µM (range across various cancer cell lines) | [4] |

| A549 (Lung carcinoma) | IC₅₀: 130-292 µM | [4] | |

| BxPC-3 (Pancreatic carcinoma) | IC₅₀: 130-292 µM | [4] | |

| Caki-1 (Renal carcinoma) | IC₅₀: 130-292 µM | [4] | |

| HL60 (Promyelocytic leukemia) | IC₅₀ > 40 µM | ||

| SW480 (Colon adenocarcinoma) | IC₅₀ > 40 µM | ||

| Cardiovascular | KCl-induced contraction in rat aorta | IC₅₀: 20-30 µM | |

| Phenylephrine-induced contraction in rat aorta | IC₅₀: ~100 µM | ||

| Anti-inflammatory | LPS-stimulated NO release in rat cortical microglia | Inhibition observed at 3-15 µg/mL |

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. This compound has been shown to activate this pathway, contributing to its neuroprotective effects. In models of β-amyloid-induced neurotoxicity, this compound promotes the phosphorylation of Akt, which in turn phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). This leads to the activation of the transcription factor CREB, promoting the expression of pro-survival genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been demonstrated to inhibit this pathway by preventing the nuclear translocation of NF-κB, thereby exerting its anti-inflammatory effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38, ERK, and JNK pathways, is involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been shown to modulate MAPK signaling, which contributes to its anticancer effects. Specifically, it can suppress the phosphorylation of p38, ERK, and JNK, leading to the inhibition of downstream transcription factors like c-Jun and CREB, and ultimately suppressing cell proliferation and inducing apoptosis.

Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently cited in this compound research. These protocols are intended as a guide and may require optimization based on specific cell lines, reagents, and equipment.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and probing with antibodies.

Protocol:

-

Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis: Separate 20-40 µg of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)

The MCAO model is a widely used in vivo model to study the pathophysiology of ischemic stroke and to evaluate the efficacy of neuroprotective agents.

Protocol:

-

Anesthesia: Anesthetize the animal (typically a rat or mouse) with an appropriate anesthetic.

-

Surgical Procedure: Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the distal ECA and insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion: After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow reperfusion.

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including monitoring of body temperature.

-

Assessment: Evaluate neurological deficits at various time points and determine the infarct volume using TTC staining after sacrificing the animal.

Conclusion

This compound is a pharmacologically active alkaloid with significant therapeutic potential, particularly in the fields of neuroprotection, oncology, and cardiovascular medicine. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt, NF-κB, and MAPK, provides a strong rationale for its further investigation and development. This technical guide has summarized the current knowledge on the chemical and pharmacological properties of this compound, offering a valuable resource for the scientific community to advance research and unlock the full therapeutic potential of this promising natural compound. The provided experimental protocols and pathway diagrams are intended to serve as a practical foundation for future studies in this exciting area of drug discovery.

References

The Multifaceted Mechanism of Action of Isorhynchophylline: A Technical Guide

An In-depth Exploration of the Pharmacological Effects of a Promising Natural Alkaloid for Researchers, Scientists, and Drug Development Professionals.

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid primarily isolated from the plant Uncaria rhynchophylla, has garnered significant scientific attention for its diverse and potent pharmacological activities. Traditionally used in Eastern medicine for neurological and cardiovascular ailments, modern research is progressively elucidating the intricate molecular mechanisms that underpin its therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on key signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Core Pharmacological Activities

This compound exhibits a broad spectrum of pharmacological effects, primarily centered on neuroprotection, cardiovascular regulation, and anti-inflammatory actions.[1][2][3] Its therapeutic potential extends to a range of conditions, including neurodegenerative diseases such as Alzheimer's and Parkinson's, hypertension, cardiac hypertrophy, and inflammatory disorders.[4][5][6][7] The foundational mechanisms for these effects are rooted in its ability to modulate calcium ion channels, induce autophagy, and protect against neurotoxicity.[1][2]

Quantitative Pharmacological Data

To facilitate a clear understanding and comparison of this compound's potency and efficacy across different experimental models, the following table summarizes key quantitative data from various studies.

| Parameter | Value | Cell/Animal Model | Condition | Reference |

| Neuroprotection | ||||

| IRN Concentration | 20 or 40 mg/kg | TgCRND8 mice | Alzheimer's Disease | [5] |

| IRN Concentration | 20 or 40 mg/kg | Aβ25-35-treated rats | Cognitive Impairment | [8] |

| IRN Concentration | 1-50 μM | PC12 cells | Beta-Amyloid-induced apoptosis | [9] |

| IRN Concentration | 40 mg/kg | D-galactose-induced mice | Learning and memory deficits | [9] |

| Cardiovascular Effects | ||||

| IRN Concentration | 0.1-10.0 μM | Rat vascular smooth muscle cells | Angiotensin II-induced proliferation | [9] |

| IC50 (Platelet Aggregation - ADP induced) | 1.60±0.54 mmol/L | Rabbit platelet-rich plasma | Anticoagulation | [10] |

| IC50 (Platelet Aggregation - Thrombin induced) | 1.14±0.53 mmol/L | Rabbit platelet-rich plasma | Anticoagulation | [10] |

| Anti-inflammatory & Other Effects | ||||

| IRN Concentration | 0-300 μM (48h) | Hepatocellular carcinoma cells | Anticancer effects | [9] |

| IRN Concentration | 1-80 μM (24h) | Synovial fibroblasts | Attenuation of proliferation and migration | [9] |

| IRN Concentration | 5-200 μM (48h) | Chondrocytes | Alleviation of cartilage degeneration | [9] |

| IRN Concentration | 30 μM (24h) | Hippocampal HT-22 cells | Relief of ferroptosis-induced nerve damage | [9] |

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several critical intracellular signaling pathways. These interactions are central to its therapeutic efficacy.

PI3K/Akt/GSK-3β Signaling Pathway

A pivotal mechanism underlying the neuroprotective effects of this compound is its ability to activate the PI3K/Akt/GSK-3β signaling pathway.[8][11][12] In the context of Alzheimer's disease models, Aβ-induced neurotoxicity is often associated with the downregulation of this pathway. This compound treatment has been shown to increase the phosphorylation of both Akt and GSK-3β, leading to the inhibition of GSK-3β activity.[8][12] This, in turn, prevents neuronal apoptosis and reduces the hyperphosphorylation of tau protein, a key pathological hallmark of Alzheimer's disease.[8] Furthermore, the activation of this pathway enhances the expression of phosphorylated cyclic AMP response element binding protein (p-CREB), which is crucial for neuronal survival and synaptic plasticity.[11][12]

References

- 1. This compound: A plant alkaloid with therapeutic potential for cardiovascular and central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling Nature's Hidden Treasure: The Fascinating World of this compound - Nano Hemp Tech Labs [nanohemptechlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound ameliorates cognitive impairment via modulating amyloid pathology, tau hyperphosphorylation and neuroinflammation: Studies in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound enhances Nrf2 and inhibits MAPK pathway in cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound exerts anti-inflammatory and anti-oxidative activities in LPS-stimulated murine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound treatment improves the amyloid-β-induced cognitive impairment in rats via inhibition of neuronal apoptosis and tau protein hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]

- 12. This compound Protects PC12 Cells Against Beta-Amyloid-Induced Apoptosis via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Properties of Isorhynchophylline

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid extracted from the traditional Chinese medicine Uncaria rhynchophylla, has emerged as a promising neuroprotective agent.[1][2] Extensive preclinical studies have demonstrated its therapeutic potential across a spectrum of neurological disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia/reperfusion injury.[2][3][4] The neuroprotective efficacy of this compound is attributed to its multifaceted mechanisms of action, which include the attenuation of neuroinflammation, mitigation of amyloid-β and tau pathologies, induction of autophagy, and suppression of oxidative stress and apoptosis.[5][6][7][8] This document provides a comprehensive technical overview of the core molecular pathways, quantitative preclinical data, and key experimental methodologies related to the neuroprotective properties of this compound.

Introduction

This compound (IRN) is a primary active constituent of Uncaria rhynchophylla (Gouteng), an herb used for centuries in East Asia for treating neurological conditions like headaches and dementia.[1][9] Its ability to cross the blood-brain barrier makes it a viable candidate for central nervous system therapies.[1] Modern pharmacological research has validated its neuroprotective effects in various pathological contexts. In models of Alzheimer's disease, IRN improves cognitive function by targeting both amyloid-β (Aβ) plaque formation and tau protein hyperphosphorylation.[10][11] For Parkinson's disease, it facilitates the clearance of pathogenic α-synuclein aggregates.[7][12] Furthermore, in acute neurological injuries such as stroke, IRN reduces infarct volume and neuronal death by suppressing inflammatory responses.[1][13] This guide synthesizes the current understanding of these protective mechanisms, focusing on the underlying signaling cascades and experimental evidence.

Core Mechanisms of Neuroprotection

Attenuation of Neuroinflammation

Neuroinflammation is a critical factor in the progression of both acute and chronic neurological diseases. IRN exerts potent anti-inflammatory effects, primarily by modulating microglial activation.[1][8] In a rat model of cerebral ischemia/reperfusion (I/R) injury, IRN treatment was shown to inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines like TNF-α and IL-1β.[1][9] This action is mediated through the suppression of the NF-κB signaling pathway.[1][9] Specifically, IRN inhibits the degradation of IκB-α, which prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory genes.[1][8] Additionally, IRN has been found to inhibit the expression of CX3CR1, a chemokine receptor implicated in microglial activation during ischemic injury.[1][13]

Mitigation of Alzheimer's Disease Pathology

IRN addresses the primary pathological hallmarks of Alzheimer's disease: amyloid-β plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.

-

Amyloid-β Regulation: In the TgCRND8 transgenic mouse model of AD, oral administration of IRN significantly reduced the brain levels of both Aβ40 and Aβ42.[11] This effect is linked to the modulation of amyloid precursor protein (APP) processing. IRN decreases the expression of β-site APP cleaving enzyme-1 (BACE-1) and increases the levels of insulin-degrading enzyme (IDE), a major Aβ-degrading enzyme.[5] In vitro, IRN protects PC12 cells from Aβ-induced apoptosis by inhibiting oxidative stress.[6][14]

-

Tau Hyperphosphorylation: IRN has been shown to suppress the hyperphosphorylation of tau protein at multiple sites, including Ser396, Ser404, and Thr205, in the hippocampus of Aβ-treated rats.[5][15] This inhibitory action is largely mediated through the regulation of the PI3K/Akt/GSK-3β signaling pathway, where IRN treatment leads to the inhibitory phosphorylation of GSK-3β, a key kinase responsible for tau phosphorylation.[5][15]

Induction of Autophagy for α-Synuclein Clearance

The accumulation of α-synuclein is a central pathogenic event in Parkinson's disease. This compound has been identified as a potent inducer of neuronal autophagy, a cellular process for degrading aggregated proteins.[7][12] Studies using neuronal cell lines (N2a, SH-SY5Y) demonstrated that IRN promotes the clearance of wild-type, A53T, and A30P mutant forms of α-synuclein monomers and oligomers.[12][16] Significantly, this autophagic induction is independent of the classical mTOR pathway and is instead dependent on the function of Beclin 1, offering a distinct therapeutic mechanism.[7][16] This suggests that IRN could be valuable in clearing protein aggregates characteristic of various neurodegenerative synucleinopathies.[12]

Anti-Apoptotic and Antioxidant Effects

IRN demonstrates significant anti-apoptotic activity against various neurotoxic stimuli. In PC12 cells exposed to Aβ, pretreatment with this compound suppressed the formation of DNA fragmentation and the activity of caspase-3.[6] This was associated with the moderation of the Bcl-2/Bax ratio, indicating an inhibition of the mitochondrial pathway of apoptosis.[6] The neuroprotective effect is also attributed to its antioxidant capabilities; IRN effectively mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA) while restoring levels of the endogenous antioxidant glutathione (GSH).[6]

Key Signaling Pathways

PI3K/Akt/GSK-3β Signaling Pathway

The PI3K/Akt/GSK-3β pathway is central to cell survival and is a key target of this compound. IRN activates this pathway to confer protection against Aβ-induced neurotoxicity and to reduce tau hyperphosphorylation.[5][14][15] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates GSK-3β.[17] The inactivation of GSK-3β prevents the downstream hyperphosphorylation of tau protein and promotes neuronal survival.[5][15]

NF-κB-Mediated Neuroinflammation Pathway

This compound's anti-inflammatory effects are significantly mediated by its inhibition of the canonical NF-κB pathway.[1] In the resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB-α. Pro-inflammatory stimuli, such as those occurring during cerebral I/R injury, lead to the degradation of IκB-α and the subsequent translocation of NF-κB to the nucleus, where it drives the transcription of inflammatory cytokines. IRN prevents the degradation of IκB-α, thereby blocking this entire cascade.[1][9]

mTOR-Independent Autophagy Pathway

A key neuroprotective mechanism of this compound in the context of synucleinopathies is its ability to induce autophagy. This process engulfs and degrades misfolded protein aggregates. Unlike many autophagy inducers that act by inhibiting the mTOR pathway, IRN's mechanism is mTOR-independent. It relies on the protein Beclin 1, a core component of the autophagosome initiation complex. This distinct mechanism may offer advantages by avoiding the potential side effects associated with chronic mTOR inhibition.

Preclinical Evidence: Quantitative Data Summary

The neuroprotective effects of this compound are supported by robust quantitative data from numerous preclinical studies. The following tables summarize key findings from both in vivo and in vitro models.

Table 1: Summary of Quantitative Data from In Vivo Neuroprotection Studies

| Model | Species | Treatment Regimen | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|

| Cerebral I/R Injury (MCAO) | Rat (Sprague-Dawley) | 7-day treatment | Attenuated infarct volume and reduced brain water content. | [1][13][18] |

| Alzheimer's Disease (TgCRND8) | Mouse | 40 mg/kg, p.o. daily for 4 months | Significantly ameliorated cognitive deficits; Markedly reduced levels of Aβ40, Aβ42, TNF-α, IL-6, and IL-1β. | [11] |

| Aβ-Induced Cognitive Impairment | Rat | 40 mg/kg | Led to a significant increase in the number of target crossings in the Morris water maze. | [14] |

| Stress-Induced Cognitive Impairment | Mouse | 20, 40, 80 mg/kg, i.g. for 7 days | Significantly reversed corticosterone-induced Long-Term Potentiation (LTP) impairment. | [3] |

| Chronic Unpredictable Mild Stress | Mouse | 20 or 40 mg/kg, p.o. daily for 3 weeks | Significantly reversed behavioral (forced swim test) and biochemical (increased BDNF, decreased TNF-α) changes. |[17][19] |

Table 2: Summary of Quantitative Data from In Vitro Neuroprotection Studies

| Model | Cell Line | Treatment | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|

| Aβ-Induced Neurotoxicity | PC12 | 1-50 μM IRN, 2h pre-treatment | Protected cells against Beta-Amyloid-induced apoptosis via the PI3K/Akt signaling pathway. | [14] |

| Aβ-Induced Neurotoxicity | PC12 | Pretreatment with IRN | Significantly increased cell viability and mitochondrial membrane potential; Decreased ROS and MDA production. | [6] |

| α-Synuclein Degradation | N2a, SH-SY5Y, PC12 | Treatment with IRN | Induced autophagy and promoted the clearance of wild-type and mutant α-synuclein. | [7][12] |

| Ferroptosis-Induced Nerve Damage | HT-22 | 30 μM IRN, 24h | Relieved ferroptosis-induced nerve damage after intracerebral hemorrhage. |[14] |

Experimental Methodologies

The following section details the protocols for key experimental models used to evaluate the neuroprotective properties of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model

This is the standard model for inducing focal cerebral ischemia to mimic stroke.

-

Animals: Adult male Sprague-Dawley rats (250-300 g) are used.[1]

-

Anesthesia: Animals are anesthetized with sodium pentobarbital (50 mg/kg, intraperitoneal injection).[1]

-

Procedure: A midline cervical incision is made to expose the common carotid artery (CCA). A nylon monofilament suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. Reperfusion is initiated by withdrawing the suture after a defined period (e.g., 2 hours).

-

Drug Administration: this compound or vehicle (normal saline) is administered, often intraperitoneally, at specified doses and time points relative to the MCAO procedure.[1]

-

Outcome Measures:

-

Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to quantify the infarct size.[18]

-

Neurological Deficit Scoring: A graded scale is used to assess motor and neurological function post-surgery.[1]

-

Histology: Brain tissue from the ischemic penumbra is analyzed using H&E and Nissl staining to assess neuronal death.[18]

-

Western Blot: Protein expression levels (e.g., NF-κB p65, IκB-α, CX3CR1) are quantified in brain lysates.[1]

-

Amyloid-β Induced Neurotoxicity Model (In Vitro)

This model is used to screen for compounds that protect against Aβ-mediated neuronal damage.

-

Cell Line: Pheochromocytoma (PC12) cells are commonly used as they acquire a neuron-like phenotype upon differentiation.[6]

-

Procedure:

-

PC12 cells are cultured in appropriate media (e.g., DMEM with horse and fetal bovine serum).

-

Cells are pre-treated with various concentrations of this compound (e.g., 1-50 μM) for a specified duration (e.g., 2 hours).[14]

-

Aβ peptide (commonly the neurotoxic fragment Aβ25-35) is added to the culture medium to induce toxicity.[6]

-

-

Outcome Measures:

-

Cell Viability: Assessed using assays such as MTT or LDH release.

-

Apoptosis: Measured by TUNEL staining for DNA fragmentation or by quantifying caspase-3 activity.[6]

-

Oxidative Stress: Intracellular ROS is measured with fluorescent probes (e.g., DCFH-DA); MDA and GSH levels are quantified using colorimetric assay kits.[6]

-

Mitochondrial Function: Mitochondrial membrane potential is assessed using dyes like JC-1 or Rhodamine 123.[6]

-

General Experimental Workflow

The evaluation of a neuroprotective compound like this compound typically follows a multi-stage process from initial screening to in-depth mechanistic studies.

References

- 1. Frontiers | this compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | this compound ameliorates stress-induced emotional disorder and cognitive impairment with modulation of NMDA receptors [frontiersin.org]

- 4. asianscientist.com [asianscientist.com]

- 5. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]

- 6. Protective Effect of this compound Against β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 8. This compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound treatment improves the amyloid-β-induced cognitive impairment in rats via inhibition of neuronal apoptosis and tau protein hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound ameliorates cognitive impairment via modulating amyloid pathology, tau hyperphosphorylation and neuroinflammation: Studies in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound, a natural alkaloid, promotes the degradation of alpha-synuclein in neuronal cells via inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchers.mq.edu.au [researchers.mq.edu.au]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. This compound exerts antidepressant-like effects in mice via modulating neuroinflammation and neurotrophins: involvement of the PI3K/Akt/GSK-3β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound exerts antidepressant‐like effects in mice via modulating neuroinflammation and neurotrophins: involvement of the PI3K/Akt/GSK‐3β signaling pathway | Semantic Scholar [semanticscholar.org]

Isorhynchophylline: A Comprehensive Technical Guide to its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhynchophylline (IRN) is a tetracyclic oxindole alkaloid predominantly isolated from plants of the Uncaria genus, commonly known as Gou-teng in traditional Chinese medicine.[1][2] For centuries, extracts containing this compound have been utilized for their therapeutic properties. Modern pharmacological research has identified this compound as a key active component, demonstrating a wide array of effects, including neuroprotective, cardiovascular, anti-inflammatory, and anticancer activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological effects of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further research and drug development.

Neuroprotective Effects

This compound has shown significant promise in the realm of neuroprotection, with potential applications in neurodegenerative diseases such as Alzheimer's and ischemic stroke.[3][4] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways, reduction of oxidative stress, and inhibition of apoptosis.

Key Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several critical intracellular signaling cascades. The PI3K/Akt pathway, a central regulator of cell survival and proliferation, is a key target. Additionally, this compound has been shown to influence the MAPK and NF-κB signaling pathways, both of which are crucial in the cellular response to stress and inflammation.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rwdstco.com [rwdstco.com]

- 4. Therapeutic value of the metabolomic active neurotransmitter this compound in the treatment of spontaneously hypertensive rats by regulating neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Activity of Isorhynchophylline: A Technical Guide

An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential of a Natural Alkaloid

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, has garnered significant scientific attention for its potent anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the anti-inflammatory activity of this compound, detailing its mechanisms of action, summarizing quantitative data from pertinent studies, and outlining key experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and molecular targets implicated in the inflammatory response. The primary mechanisms identified to date involve the inhibition of the NF-κB and MAPK signaling cascades, as well as the suppression of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to potently inhibit this pathway.[2][3] In inflammatory conditions, the degradation of IκB-α allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines and enzymes.[3] this compound treatment has been demonstrated to prevent the degradation of IκB-α, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.[3][4] This leads to a significant reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[1][5]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing ERK, p38, and JNK, is another critical regulator of inflammation. This compound has been observed to suppress the phosphorylation of ERK and p38 MAPKs in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] By inhibiting the activation of these kinases, this compound can downregulate the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

Suppression of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18 through the activation of Caspase-1.[2] this compound has been shown to inhibit the activation of the NLRP3 inflammasome.[1][2] This inhibitory effect is linked to its ability to suppress the upstream NF-κB signaling, which is often required for the priming step of NLRP3 inflammasome activation.[2] Studies have demonstrated that this compound treatment leads to decreased expression of NLRP3, Caspase-1, and IL-18 in both in vitro and in vivo models of inflammation.[2]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Parameter | Result | Reference |

| Murine Alveolar Macrophages (MH-S) | LPS (10 ng/mL) | 20 µM | TNF-α, IL-1β, IL-6 release | Significant reduction | [1] |

| Murine Alveolar Macrophages (MH-S) | LPS (10 ng/mL) | 20 µM | iNOS, COX-2 expression | Significant reduction | [1] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | Not specified | NLRP3, NF-κB, Caspase-1, IL-18 expression | Decreased expression | [2] |

| RAW264.7 Macrophages | LPS | Not specified | NLRP3, NF-κB, Caspase-1, IL-18 expression | Decreased expression | [2] |

| Mouse N9 Microglial Cells | LPS | Concentration-dependent | TNF-α, IL-1β, NO production | Significant inhibition | [4] |

| Human Osteoarthritis Chondrocytes | IL-1β | Dose-dependent | NO, PGE2, TNF-α, IL-6, COX-2, iNOS expression | Significant decrease (p < 0.001) | [5] |

| Human Osteoarthritis Chondrocytes | IL-1β | Dose-dependent | MMP13, ADAMTS5 production | Significant inhibition (p < 0.001) | [5] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Disease Model | This compound Dosage | Measured Parameter | Result | Reference |

| Mice | LPS-induced Acute Lung Injury | Not specified | Pro-inflammatory cytokine IL-1β expression | Significantly decreased (p < 0.001) | [6] |

| Mice | LPS-induced Acute Lung Injury | Not specified | Anti-inflammatory factor Arg1 expression | Increased (p < 0.001) | [6] |

| Rats | Cerebral Ischemia/Reperfusion Injury | Not specified | Infarct volume, neurological function | Attenuated infarct volume, improved function | [3] |

| Rats | Cerebral Ischemia/Reperfusion Injury | Not specified | IκB-α degradation, NF-κB p65 activation | Inhibited | [3] |

| ApoE-/- Mice | Atherosclerosis (High-fat diet) | Not specified | NLRP3, NF-κB, IL-18, Caspase-1 expression in aorta | Higher in model group, reduced by IRN | [2] |

| Ovariectomized (OVX) Mice | Osteoporosis | 10 mg/kg, 20 mg/kg | Serum TNF‐α, IL‐1β, IL‐6 levels | Reduced | [7] |

| Ovariectomized (OVX) Mice | Osteoporosis | 10 mg/kg, 20 mg/kg | Serum IL-10 levels | Increased | [7] |

| Ovariectomized (OVX) Mice | Osteoporosis | 10 mg/kg, 20 mg/kg | Serum NO, iNOS, ROS levels | Lowered | [7] |

Experimental Protocols

This section provides a detailed methodology for a representative in vitro experiment to assess the anti-inflammatory activity of this compound.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

1. Cell Culture and Treatment:

-

Murine alveolar macrophage cell lines (e.g., MH-S or RAW264.7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1-2 hours.

-

Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL or 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS stimulation with vehicle) are included.

2. Measurement of Inflammatory Mediators:

-

Cytokine Analysis (ELISA): The cell culture supernatant is collected and centrifuged to remove cellular debris. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Assay (Griess Reagent): The accumulation of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant is mixed with Griess reagent and the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.

3. Western Blot Analysis for Signaling Proteins:

-

Following treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against key signaling proteins such as phospho-p65, total p65, IκB-α, phospho-p38, total p38, phospho-ERK, total ERK, NLRP3, Caspase-1, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

Total RNA is extracted from the treated cells using TRIzol reagent or a commercial RNA extraction kit.

-

RNA is reverse-transcribed into cDNA using a reverse transcription kit.

-

qRT-PCR is performed using a thermal cycler with SYBR Green master mix and specific primers for target genes such as Tnf-α, Il-1β, Il-6, Nos2 (iNOS), and Ptgs2 (COX-2).

-

The relative gene expression is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., Actb or Gapdh) as an internal control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's inhibition of the NF-κB/NLRP3 pathway.

Caption: this compound's modulation of the MAPK signaling pathway.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent. Its multifaceted mechanism of action, targeting key pro-inflammatory signaling pathways such as NF-κB and MAPK, and the NLRP3 inflammasome, underscores its therapeutic potential for a range of inflammatory conditions. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing inflammatory mediators. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic applications of this compound in human inflammatory diseases. This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this promising natural compound.

References

- 1. This compound exerts anti-inflammatory and anti-oxidative activities in LPS-stimulated murine alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits inflammatory responses in endothelial cells and macrophages through the NF-κB/NLRP3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Ameliorates Cerebral Ischemia/Reperfusion Injury by Inhibiting CX3CR1-Mediated Microglial Activation and Neuroinflammation [frontiersin.org]

- 4. Anti-inflammatory effects of rhynchophylline and this compound in mouse N9 microglial cells and the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound ameliorates the progression of osteoarthritis by inhibiting the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanism of this compound in lipopolysaccharide-induced acute lung injury based on proteomic technology [frontiersin.org]

- 7. This compound Mitigates Bone Loss in OVX Mice by Modulating Inflammatory Responses, Oxidative Stress, Gut Microbiota Composition and SCFAs Production - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Uncaria rhynchophylla Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncaria rhynchophylla (Miq.) Miq. ex Havil., a plant utilized for centuries in traditional Chinese medicine under the name Gou Teng, is a rich source of tetracyclic and pentacyclic oxindole alkaloids.[1] These compounds have garnered significant scientific interest due to their diverse and potent biological activities. Modern research has begun to elucidate the pharmacological mechanisms underlying their traditional uses, revealing a spectrum of effects primarily targeting the central nervous and cardiovascular systems.[2] This technical guide provides an in-depth overview of the biological activities of key alkaloids isolated from Uncaria rhynchophylla, with a focus on their neuroprotective, cardiovascular, anti-inflammatory, and anti-cancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Core Bioactive Alkaloids

The primary bioactive constituents of Uncaria rhynchophylla are a group of structurally related indole alkaloids. The most extensively studied of these include:

-

Rhynchophylline (Rhy) [3]

-

Isorhynchophylline (IRN) [4]

-

Corynoxine (Cory) [5]

-

Corynoxine B (Cory B) [6]

-

Hirsutine [7]

-

Geissoschizine methyl ether (GM) [8]

This guide will delve into the specific activities of these and other alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Neuroprotective Activities

Alkaloids from Uncaria rhynchophylla have demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases and ischemic brain injury.[9]

Anti-Alzheimer's Disease Activity

Rhynchophylline and this compound have shown promise in models of Alzheimer's disease by targeting key pathological features, including amyloid-beta (Aβ)-induced neurotoxicity and tau hyperphosphorylation.[8][10]

Quantitative Data: Neuroprotection in Alzheimer's Disease Models

| Alkaloid | Model | Concentration/Dose | Key Findings | Reference(s) |

| This compound | Aβ₂₅₋₃₅-treated PC12 cells | 10 and 50 μM | Increased cell viability; Decreased intracellular ROS and MDA; Increased GSH; Stabilized mitochondrial membrane potential (84% and 89% of control, respectively). | [11] |

| Rhynchophylline & this compound | Aβ₂₅₋₃₅-treated PC12 cells | 100 μM | Significantly decreased Aβ-induced cell death, intracellular calcium overloading, and tau protein hyperphosphorylation. | [12] |

| This compound | Aβ₂₅₋₃₅-injected rats | 20 and 40 mg/kg | Ameliorated cognitive deficits and neuronal apoptosis in the hippocampus; Suppressed tau hyperphosphorylation at Ser396, Ser404, and Thr205 sites. | [8][13] |

Signaling Pathway: PI3K/Akt/GSK-3β in Alzheimer's Disease

This compound has been shown to exert its neuroprotective effects against Aβ-induced toxicity by modulating the PI3K/Akt/GSK-3β signaling pathway. Activation of this pathway leads to the inhibition of GSK-3β, a key kinase involved in tau hyperphosphorylation.[8][14]

Caption: PI3K/Akt/GSK-3β signaling pathway modulated by this compound.

Anti-Parkinson's Disease Activity

Several alkaloids, notably rhynchophylline and corynoxine, have exhibited protective effects in cellular and animal models of Parkinson's disease by mitigating neurotoxin-induced damage and promoting the clearance of pathogenic proteins.[9][15]

Quantitative Data: Neuroprotection in Parkinson's Disease Models

| Alkaloid | Model | Concentration/Dose | Key Findings | Reference(s) |

| Rhynchophylline | MPP⁺-treated cerebellar granule neurons | 10–50 μM | Significantly prevented neurotoxicity and reversed the increased Bax/Bcl-2 ratio. | [16][17] |

| Corynoxine | Rotenone-induced rat model | 2.5 and 5 mg/kg | Improved motor dysfunction; Prevented TH-positive neuronal loss; Decreased α-synuclein aggregates. | [5][18] |

| Corynoxine | Rotenone-induced mouse model | 5 and 10 mg/kg | Improved motor dysfunction; Prevented TH-positive neuronal loss; Decreased α-synuclein aggregates. | [5][18] |

| Corynoxine B derivative (CB6) | MPTP-induced mouse model | 10 and 20 mg/kg/day | Significantly improved motor dysfunction and prevented dopaminergic neuron loss. | [6] |

Signaling Pathway: PI3K/Akt/GSK-3β/MEF2D in Parkinson's Disease

Rhynchophylline protects against MPP⁺-induced neurotoxicity by activating the transcription factor MEF2D through the PI3K/Akt/GSK-3β signaling cascade.[16][17]

Caption: Neuroprotective signaling of Rhynchophylline in a Parkinson's model.

Protection Against Cerebral Ischemia

Rhynchophylline and this compound have demonstrated neuroprotective effects in models of cerebral ischemia by reducing infarct volume, ameliorating neurological deficits, and inhibiting inflammatory responses.[4][19]

Quantitative Data: Neuroprotection in Cerebral Ischemia Models

| Alkaloid | Model | Dose | Key Findings | Reference(s) |

| Rhynchophylline | pMCAO in rats | 30 mg/kg | Significantly reduced infarct volume and brain edema; Improved neurological deficit scores. | [19] |

| This compound | MCAO/reperfusion in rats | Not specified | Attenuated infarct volume and improved neurological function. | [4][20] |

Signaling Pathway: Akt/mTOR and TLRs in Cerebral Ischemia

Rhynchophylline protects against ischemic brain injury by activating the pro-survival PI3K/Akt/mTOR pathway and inhibiting the pro-inflammatory TLRs/NF-κB pathway.[19][21]

Caption: Dual signaling pathways of Rhynchophylline in cerebral ischemia.

Cardiovascular Activities

The alkaloids from Uncaria rhynchophylla have been traditionally used to treat hypertension and other cardiovascular ailments.[20][22] Scientific studies have validated these uses, demonstrating vasodilatory and antihypertensive effects.

Vasodilatory Effects

Rhynchophylline, this compound, and hirsutine have been shown to induce vasodilation in isolated arterial preparations.[7][23]

Quantitative Data: Vasodilatory Activity

| Alkaloid/Extract | Model | Concentration/Dose | Key Findings | Reference(s) |

| 95% Ethanolic Extract | Phenylephrine-precontracted rat aortic rings | EC₅₀ = 0.028 ± 0.002 mg/mL | Rₘₐₓ = 101.30% ± 2.82% relaxation. | [10] |

| Rhynchophylline & this compound | Phenylephrine-precontracted rat aortic rings | 3–300 μM | Dose-dependent relaxation. | [23] |

| Hirsutine | Rat thoracic aorta | 10⁻⁶ to 3 x 10⁻⁵ M | Vasodilation via inhibition of transmembrane Ca²⁺ influx. | [7] |

Mechanism of Action: Modulation of Calcium Channels

A primary mechanism for the vasodilatory effects of these alkaloids is the inhibition of calcium influx through voltage-dependent calcium channels in vascular smooth muscle cells.[7][23] Hirsutine has also been shown to affect intracellular calcium stores.[24]

Caption: Mechanism of vasodilation by Uncaria rhynchophylla alkaloids.

Anti-inflammatory Activities

Several alkaloids from Uncaria rhynchophylla exhibit potent anti-inflammatory properties, particularly in the context of neuroinflammation.

Quantitative Data: Anti-inflammatory Activity

| Alkaloid | Model | IC₅₀ Value (μM) | Reference(s) |

| 3S,15S-N4-methoxymethyl-geissoschizine methyl ether | LPS-induced NO production in BV-2 microglia | 58.66 ± 2.94 | |

| Isocorynoxeine | LPS-induced NO production in BV-2 microglia | 33.62 ± 4.01 | |

| Akuammigine | LPS-induced NO production in BV-2 microglia | 5.87 ± 0.15 | |

| Rhynchophylline & this compound | LPS-induced NO release in rat cortical microglia | 13.7–19.0 | [23] |

Signaling Pathway: MAPK/NF-κB in Microglia

Rhynchophylline suppresses the production of pro-inflammatory mediators in LPS-stimulated microglia by inhibiting the phosphorylation of MAPKs and blocking the activation of the NF-κB pathway.[2]

Caption: Anti-inflammatory signaling of Rhynchophylline in microglia.

Anti-Cancer Activities

Preliminary studies have indicated that extracts and alkaloids from Uncaria species possess cytotoxic activity against various cancer cell lines.

Quantitative Data: Anti-Cancer Activity

| Extract/Alkaloid | Cell Line | IC₅₀ Value (μg/mL) | Reference(s) |

| Uncaria tomentosa extract (B/SRT) | Cervical carcinoma (KB) | 23.57 | [14][21] |

| Uncaria tomentosa extract (B/SRT) | Breast carcinoma (MCF-7) | 29.86 | [14][21] |

| Uncaria tomentosa extract (B/SRT) | Lung carcinoma (A-549) | 40.03 | [14][21] |

Other Biological Activities

Geissoschizine methyl ether has been identified as a potent serotonin 5-HT₁A receptor agonist, suggesting its potential role in ameliorating aggressiveness and improving sociality.[1][25]

Experimental Protocols

Neuroprotection Against Aβ-Induced Toxicity in PC12 Cells

a. Cell Culture and Treatment: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells are seeded in 96-well plates. Cells are pre-treated with various concentrations of the test alkaloid for 2 hours, followed by the addition of Aβ₂₅₋₃₅ (20 μM) for another 24 hours.[12]

b. Cell Viability Assessment (MTT Assay): After treatment, 10 μL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The medium is then removed, and 100 μL of DMSO is added to dissolve the formazan crystals. Absorbance is measured at 570 nm using a microplate reader.[20]

Caption: Workflow for the MTT cell viability assay.

c. Intracellular Calcium Measurement (Fura-2 AM): Treated PC12 cells are incubated with Fura-2/AM (5 μM) at 37°C for 50 minutes. After washing, the fluorescence intensity is measured using a fluorescence spectrophotometer with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of fluorescence intensities (F340/F380) is used to calculate the intracellular calcium concentration.[19]

Neuroprotection in a Permanent Middle Cerebral Artery Occlusion (pMCAO) Rat Model

a. Surgical Procedure: Male Sprague-Dawley rats are anesthetized, and the left common carotid artery is exposed. A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery.[19][26]

b. Drug Administration: Rhynchophylline (e.g., 10 or 30 mg/kg) is administered intraperitoneally once daily for four consecutive days before surgery and once more after surgery.[19]

c. Infarct Volume Assessment (TTC Staining): 24 hours after pMCAO, rats are euthanized, and brains are sectioned into 2 mm coronal slices. The slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 10-20 minutes at 37°C. Viable tissue stains red, while the infarcted tissue remains white. The infarct volume is quantified using image analysis software.[5][11]

Caption: Experimental workflow for the pMCAO rat model.

Anti-inflammatory Activity in LPS-Induced BV-2 Microglia

a. Cell Culture and Treatment: BV-2 microglial cells are cultured in DMEM. For experiments, cells are seeded in 96-well plates and pre-treated with test alkaloids for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.[2]

b. Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 μL of supernatant is mixed with 100 μL of Griess reagent, and the absorbance is measured at 570 nm.[27]

Vasodilation Assay in Isolated Rat Thoracic Aorta

a. Tissue Preparation: The thoracic aorta is isolated from male Sprague-Dawley rats and cut into rings. The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[10]

b. Vasodilation Measurement: The aortic rings are pre-contracted with phenylephrine (1 μM). Once a stable contraction is achieved, cumulative concentrations of the test alkaloid are added to the bath, and the relaxation response is recorded.[23]

Conclusion

The alkaloids derived from Uncaria rhynchophylla represent a promising class of natural compounds with significant therapeutic potential, particularly for neurological and cardiovascular disorders. Their multifaceted mechanisms of action, including the modulation of key signaling pathways such as PI3K/Akt and MAPK/NF-κB, and their effects on ion channels, provide a strong rationale for their continued investigation. This technical guide summarizes the current state of knowledge on the biological activities of these alkaloids, offering a foundation for future research and development efforts aimed at harnessing their therapeutic benefits. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles for the treatment of human diseases.

References

- 1. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic effect of different Uncaria tomentosa (cat's claw) extracts, fractions on normal and cancer cells: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. TTC staining and measurement of the cortical infarct volume [bio-protocol.org]

- 6. Exploring the Antioxidant and Anticancer Activities of a Polyherbal Unani Formulation on Lung Cancer Cell Line (A549) [nrfhh.com]

- 7. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanisms of Action of Uncaria rhynchophylla Ethanolic Extract for Its Vasodilatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor Activity against A549 Cancer Cells of Three Novel Complexes Supported by Coating with Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 19. hellobio.com [hellobio.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Anticancer activity of the Uncaria tomentosa (Willd.) DC. preparations with different oxindole alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro vasodilator mechanisms of the indole alkaloids rhynchophylline and this compound, isolated from the hook of Uncaria rhynchophylla (Miquel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Isorhynchophylline: A Multifaceted Alkaloid with Therapeutic Potential in Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isorhynchophylline (IRN), a tetracyclic oxindole alkaloid isolated from the plant Uncaria rhynchophylla, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases. Traditionally used in Eastern medicine for neurological conditions, modern scientific investigation has begun to unravel the multifaceted mechanisms by which IRN exerts its neuroprotective effects. This technical guide provides an in-depth analysis of the current research on this compound's role in combating neurodegeneration, with a focus on its impact on Alzheimer's and Parkinson's disease pathologies. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. The pathological hallmarks of these diseases are complex and include the aggregation of misfolded proteins, neuroinflammation, oxidative stress, and neuronal apoptosis. This compound, a primary active component of Uncaria rhynchophylla, has demonstrated significant potential in preclinical studies to counteract these pathological processes.[1][2][3] This guide will explore the molecular mechanisms, experimental evidence, and future directions for the development of this compound as a neurotherapeutic agent.

Mechanisms of Action in Neurodegenerative Diseases

This compound's neuroprotective effects are attributed to its ability to modulate multiple pathological pathways implicated in neurodegeneration.

Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been shown to address the core pathologies of amyloid-beta (Aβ) plaque deposition and hyperphosphorylated tau protein aggregation.[1][4][5]

-

Amyloid-β Pathology: Studies have shown that IRN can reduce the levels of Aβ40 and Aβ42.[5] It modulates the processing of the amyloid precursor protein (APP) by altering the expression of β-site APP cleaving enzyme-1 (BACE-1) and presenilin-1 (PS-1).[5] Furthermore, it has been found to enhance the activity of insulin-degrading enzyme (IDE), a key enzyme in Aβ clearance.[5]

-

Tau Hyperphosphorylation: this compound has been observed to inhibit the phosphorylation of tau protein at multiple sites, including Thr205, Ser396, and Ser404.[1][4][5] This action is mediated, in part, through the inhibition of glycogen synthase kinase 3β (GSK-3β), a key kinase involved in tau phosphorylation.[4][6] The activation of the PI3K/Akt signaling pathway by IRN leads to the phosphorylation and inhibition of GSK-3β.[1][4][6]

-

Neuroinflammation: IRN has been shown to suppress the activation of microglia and astrocytes, key players in the neuroinflammatory response in AD.[5] It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][7] This anti-inflammatory effect is partly mediated by the inhibition of the JNK signaling pathway.[5]

-

Neuronal Apoptosis: this compound protects neurons from Aβ-induced apoptosis by modulating the Bcl-2/Bax ratio and inhibiting the activation of caspase-3 and caspase-9.[2][4]

Parkinson's Disease

In models of Parkinson's disease, this compound's primary mechanism of action revolves around its ability to promote the clearance of α-synuclein aggregates and protect dopaminergic neurons.

-

α-Synuclein Degradation: A key finding is that this compound induces autophagy in neuronal cells, a cellular process responsible for the degradation of aggregated proteins.[8][9][10] This mTOR-independent autophagy is dependent on Beclin 1 and promotes the clearance of wild-type, A53T, and A30P α-synuclein monomers and oligomers.[8][9]

-

Neuroprotection of Dopaminergic Neurons: IRN has been shown to protect against neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which are used to model Parkinson's disease in vitro and in vivo.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preclinical studies on this compound.

| Parameter | Experimental Model | Treatment | Result | Reference |

| Cognitive Improvement | Aβ25-35-treated rats | 20 or 40 mg/kg IRN for 21 days | Significant amelioration of cognitive deficits | [4] |

| Cognitive Improvement | TgCRND8 mice | 40 mg/kg IRN | Significant amelioration of cognitive deficits | [5] |

| Aβ40 and Aβ42 Levels | TgCRND8 mice | 40 mg/kg IRN | Markedly reduced levels | [5] |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | TgCRND8 mice | 40 mg/kg IRN | Markedly reduced levels | [5] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | LPS-activated mouse N9 microglial cells | IRN (concentration-dependent) | Attenuated production | [7] |

| α-synuclein aggregation | Transgenic C. elegans (NL5901) | 10 μg/ml AC11 (contains IRN) | Reduced aggregation by 40% | [11] |

| Cell Viability | Aβ25-35-treated PC12 cells | 1, 10, and 50 μM IRN | Significantly increased cell viability | [2] |

| Intracellular Calcium Concentration | Aβ25–35-treated PC12 cells | 100 μM IRN | Significantly decreased intracellular calcium level | [12] |

| NMDA Receptor Inhibition (IC50) | Xenopus oocytes expressing rat brain receptors | This compound | 48.3 μM |

Table 1: In Vivo and In Vitro Efficacy of this compound.

| Pharmacokinetic Parameter | Administration Route | Dose | Value (IRN) | Value (RIN) | Reference |

| Bioavailability | Oral | 10 mg/kg | 3.3 ± 0.8% | 25.9 ± 8.7% | [13] |

| Bioavailability | Oral | 10 mg/kg | ~2.8% | ~25.8% | [14] |

| Cmax | Oral | 10 mg/kg | 20.3 ± 4.5 ng/mL | 130.1 ± 21.7 ng/mL | [14] |

| AUC0-t | Oral | 10 mg/kg | 41.2 ± 11.3 ng·h/mL | 374.9 ± 62.1 ng·h/mL | [14] |

| Systemic Exposure (AUCPlasma) | Oral | Equal dose | 6.5-fold lower than RIN | - | [13] |

| Brain Disposition | Oral | Equal dose | 2.5-fold lower than RIN | - | [13] |

| CSF Disposition | Oral | Equal dose | 3-fold lower than RIN | - | [13] |

Table 2: Comparative Pharmacokinetics of this compound (IRN) and its isomer Rhynchophylline (RIN) in Rats.

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Aβ-Induced Neurotoxicity Model

-

Cell Line: PC12 (rat pheochromocytoma) cells.

-

Differentiation: Cells are differentiated with 50 ng/mL Nerve Growth Factor (NGF) in serum-free DMEM for 3 days.[6]

-

Treatment:

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 50 μM) for 2 hours.[6]